Sofosbuvir D6
Description
Contextualization of Deuterium (B1214612) Labeling in Pharmaceutical Research and Development
Deuterium labeling, a process where hydrogen atoms in a molecule are swapped with their heavier, stable isotope, deuterium, has become an increasingly vital tool in pharmaceutical research and development. clearsynth.commusechem.com This technique provides a unique lens through which scientists can study the intricate processes of drug absorption, distribution, metabolism, and excretion (ADME) within a biological system. musechem.comacs.orgnih.gov The subtle mass difference between hydrogen and deuterium allows for the tracking of labeled compounds, offering precise insights into metabolic pathways and the stability of potential drug candidates. clearsynth.comadesisinc.com
The application of deuterium labeling extends from early-stage drug discovery, where it helps in optimizing lead compounds, to later stages of development. clearsynth.com For instance, deuterated compounds serve as valuable internal standards in mass spectrometry, enabling accurate quantification of drugs and their metabolites in complex biological samples. musechem.comacs.org This precision is crucial for establishing a drug's pharmacokinetic profile. nih.gov
Rationale for Isotopic Substitution in Drug Discovery and Development
The primary rationale for replacing hydrogen with deuterium in drug molecules lies in the "kinetic isotope effect" (KIE). wikipedia.orgresearchgate.netwikipedia.org The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes. dovepress.comclearsynthdiscovery.comtandfonline.com This increased stability can significantly slow down the rate of drug metabolism, leading to several potential therapeutic advantages. wikipedia.orgclearsynthdiscovery.com
Potential Benefits of Deuteration:
Improved Metabolic Stability: A slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance. clearsynthdiscovery.comclearsynthdeutero.com
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts, thereby enhancing the drug's safety profile. clearsynthdiscovery.comsciencecoalition.org
Increased Bioavailability: Slower breakdown can lead to higher concentrations of the active drug in the bloodstream, increasing its availability to target tissues. clearsynthdiscovery.comclearsynthdeutero.com
Enhanced Therapeutic Efficacy: In some instances, the altered pharmacokinetics of a deuterated drug can lead to improved potency and a more consistent therapeutic effect. clearsynthdiscovery.com
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone and paving the way for further research and development in this area. nih.govresearchgate.net
Significance of Sofosbuvir (B1194449) D6 in Mechanistic and Preclinical Investigations
Sofosbuvir D6 is the deuterium-labeled version of Sofosbuvir, a potent antiviral drug. medchemexpress.com The "d6" designation indicates that six hydrogen atoms in the original Sofosbuvir molecule have been replaced with deuterium. This isotopic labeling makes this compound a critical tool for researchers.
In preclinical and clinical research, this compound is used to investigate the parent drug's metabolic fate. biosynth.com By tracking the deuterated compound, scientists can gain a clearer understanding of how Sofosbuvir is processed in the body. Furthermore, studies involving deuterated analogues can help to elucidate the kinetic isotope effect on the drug's metabolism and identify sites that are vulnerable to metabolic breakdown. plos.org This information is invaluable for designing new drugs with improved pharmacokinetic properties.
Overview of Sofosbuvir Parent Compound and its Relevance in Antiviral Science
Sofosbuvir is a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection. ameripharmaspecialty.comnih.gov It is a direct-acting antiviral (DAA) that functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. drugbank.comnih.gov This enzyme is essential for the replication of the viral genome. drugbank.com
As a prodrug, Sofosbuvir is metabolized in the liver to its active triphosphate form. nih.govwikipedia.org This active metabolite is then incorporated into the growing viral RNA chain by the NS5B polymerase, acting as a chain terminator and halting viral replication. drugbank.comresearchgate.net Sofosbuvir has demonstrated high efficacy against all major HCV genotypes and possesses a high barrier to resistance, making it a highly effective component of combination antiviral therapies. nih.govwikipedia.orgelsevier.es Its development revolutionized the treatment of hepatitis C, offering a much higher cure rate and a better side-effect profile compared to previous interferon-based regimens. wikipedia.orggastroenterologyandhepatology.net The study of its deuterated form, this compound, continues to contribute to the broader understanding of antiviral drug mechanisms and the ongoing quest for improved therapeutic agents. plos.orgtghn.org
Properties
Molecular Formula |
C22H23D6FN3O9P |
|---|---|
Molecular Weight |
535.49 |
Synonyms |
Sofosbuvir-D6 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies for Sofosbuvir D6
Detailed Synthetic Routes to Sofosbuvir (B1194449) D6
The synthesis of Sofosbuvir D6 involves a multi-step process that requires careful control of stereochemistry and reaction conditions. researchgate.netgoogle.com The key challenge lies in the efficient and selective incorporation of deuterium (B1214612) into the molecule without compromising the structural integrity of the complex nucleoside phosphoramidate (B1195095) scaffold. nih.govresearchgate.net
Retrosynthetic Analysis for Deuterium Placement
A retrosynthetic analysis of this compound reveals that the most logical approach is to introduce the deuterated isopropyl group during the final stages of the synthesis. This strategy avoids carrying the isotopic label through numerous reaction steps, which could lead to isotopic dilution or loss. The synthesis can be disconnected at the phosphoramidate linkage, separating the molecule into three key fragments: the fluorinated nucleoside core, the phenyl phosphorodichloridate, and the deuterated L-alanine isopropyl ester.
Stereoselective Deuteration Techniques
The stereochemistry of the phosphoramidate linkage is crucial for the antiviral activity of Sofosbuvir. researchgate.net Therefore, the coupling of the deuterated L-alanine isopropyl ester with the nucleoside intermediate must be performed under conditions that ensure the formation of the desired (S)-diastereomer at the phosphorus center. This is typically achieved using stereoselective coupling reagents and carefully controlled reaction conditions. google.com
The deuterated L-alanine isopropyl ester is prepared from L-alanine and deuterated isopropanol (B130326) (isopropanol-d7). The use of deuterated isopropanol is a common and efficient method for introducing the D6-isopropyl group. nih.gov
Optimization of Deuteration Yields and Selectivity
To maximize the yield and isotopic purity of this compound, several factors must be optimized:
Purity of Deuterated Reagents: The isotopic enrichment of the final product is directly dependent on the purity of the deuterated starting materials. High-purity isopropanol-d7 (B122902) is essential for achieving high levels of deuterium incorporation.
Reaction Conditions: The coupling reaction between the nucleoside and the deuterated phosphoramidate is a critical step. Optimization of solvent, temperature, and reaction time is necessary to ensure high yields and minimize the formation of side products. google.com
Purification Methods: Efficient purification techniques are required to remove any unreacted starting materials, reagents, and byproducts, as well as any diastereomeric impurities. scirp.org
Purification and Isolation of this compound
Following the synthesis, this compound is purified using chromatographic techniques. High-performance liquid chromatography (HPLC) is the most common method for isolating the desired product and removing impurities. scirp.org The purity of the final product is assessed by HPLC and other analytical methods to ensure it meets the stringent requirements for use as an internal standard.
Isotopic Purity Assessment and Enrichment Determination in Synthesized this compound
The isotopic purity and enrichment of this compound are determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govgoogle.com
Mass Spectrometry (MS): MS is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation. niscpr.res.in By comparing the mass spectrum of the deuterated compound with that of the unlabeled standard, the number and position of the deuterium atoms can be verified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule and to assess the isotopic purity. google.com In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the isopropyl group will be absent, confirming successful deuteration.
The combination of these analytical techniques ensures the high quality and reliability of this compound as an internal standard for bioanalytical applications. nih.govsimsonpharma.com
Advanced Characterization and Structural Elucidation of Sofosbuvir D6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. numberanalytics.com For deuterated compounds like Sofosbuvir (B1194449) D6, a multi-nuclear NMR approach is essential for comprehensive characterization.
Deuterium NMR (²H NMR)
Deuterium NMR (²H NMR) spectroscopy directly detects the deuterium nuclei, offering unambiguous proof of deuteration. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms within the molecule. For Sofosbuvir D6, the presence of signals in the ²H NMR spectrum confirms the successful incorporation of deuterium. The specific chemical shifts would pinpoint the exact locations of the six deuterium atoms, which are typically on the methyl groups of the molecule to enhance its metabolic stability. The absence of signals in other regions of the spectrum confirms that deuteration has not occurred at unintended positions.
Carbon-13 NMR (¹³C NMR)
Below is a representative table of expected ¹³C NMR shifts for Sofosbuvir, with annotations for the changes expected in this compound.
| Carbon Atom | Expected Chemical Shift (ppm) in Sofosbuvir (in DMSO-d6) | Expected Change in this compound |
| Carbonyl C | ~170 | No significant change |
| Aromatic/Heterocyclic C | 115-160 | No significant change |
| Ribose C1' | ~90 | No significant change |
| Ribose C2' | ~70-80 | No significant change |
| Ribose C3' | ~70 | No significant change |
| Ribose C4' | ~85 | No significant change |
| Ribose C5' | ~60 | No significant change |
| Methyl C (isopropyl) | ~20-25 | Signal may show multiplicity changes if adjacent to deuterated groups |
| Deuterated Methyl C | ~20 | Signal will be a multiplet (septet of triplets) and shifted slightly upfield |
| Phenyl C | 120-130 | No significant change |
Note: The exact chemical shifts can vary slightly based on experimental conditions.
Phosphorus-31 NMR (³¹P NMR)
Given that Sofosbuvir is a phosphoramidate (B1195095) prodrug, Phosphorus-31 NMR (³¹P NMR) is a critical tool for its characterization. nih.gov This technique is highly sensitive to the chemical environment around the phosphorus atom. researchgate.net A study on the purity determination of Sofosbuvir using quantitative ³¹P-NMR highlighted its utility. jst.go.jp For this compound, the ³¹P NMR spectrum is expected to show a single, sharp signal, confirming the presence of the single phosphorus atom in the correct chemical environment. nih.gov The chemical shift should be consistent with that of the parent compound, indicating that the deuteration of the isopropyl group has not significantly altered the electronic environment of the phosphorus center. researchgate.net In a study, the ³¹P chemical shift for Sofosbuvir in methanol-d4 (B120146) was observed at approximately 4.4 ppm. jst.go.jp Using an aprotic solvent like DMSO-d6 is often preferred to avoid issues with deuterium exchange. nih.govjst.go.jp
Mass Spectrometry (MS) Techniques for Isotopic Integrity Verification
Mass spectrometry is indispensable for confirming the molecular weight and isotopic enrichment of this compound. shimadzu.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the confirmation of the elemental composition. beilstein-journals.org For this compound, the expected molecular weight will be approximately 6 atomic mass units higher than that of unlabeled Sofosbuvir (C22H29FN3O9P, MW: 529.45 g/mol ). HRMS can confirm the mass of the [M+H]⁺ ion to several decimal places, verifying the incorporation of six deuterium atoms and the absence of partially deuterated or non-deuterated species. This technique is crucial for determining the isotopic purity of the compound.
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) |
| Sofosbuvir | C22H29FN3O9P | 529.1629 | ~530.1708 |
| This compound | C22H23D6FN3O9P | 535.2006 | ~536.2085 |
Note: Observed values are theoretical and may vary slightly in experimental results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation pattern of a selected precursor ion, providing structural information. nationalmaglab.org By selecting the deuterated molecular ion of this compound, the resulting fragment ions can be analyzed to confirm the location of the deuterium labels. nih.gov The mass of fragments containing the deuterated portions will be shifted by 6 Da compared to the corresponding fragments from unlabeled Sofosbuvir. For instance, a characteristic fragment of Sofosbuvir is observed at m/z 243.10; in this compound, the corresponding fragment would be expected at m/z 249.14 if the deuterated group is retained in that fragment. niscpr.res.ineurekaselect.com This fragmentation analysis provides definitive evidence for the position of the deuterium atoms.
| Fragment Ion (Sofosbuvir) | m/z | Fragment Ion (this compound) | Expected m/z |
| [M+H-Phosphoramidate group]⁺ | Varies | [M+H-Phosphoramidate group-d6]⁺ | Varies + 6 |
| [Uracil-ribose]⁺ | ~243 | [Uracil-ribose]⁺ | ~243 |
| [Phosphoramidate-d6]⁺ | Varies | [Phosphoramidate-d6]⁺ | Varies + 6 |
Note: The specific fragmentation pathway determines which fragments will carry the deuterium label.
Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for elucidating the molecular structure of pharmaceutical compounds. These techniques provide a molecular fingerprint by probing the vibrational modes of a molecule's constituent chemical bonds. For this compound, these methods are crucial for confirming the presence of key functional groups and for verifying the isotopic substitution.
While specific FTIR and Raman spectra for this compound are not widely published, the analysis can be inferred from studies on non-deuterated Sofosbuvir. The introduction of six deuterium atoms in the isopropyl group is expected to cause noticeable shifts in the vibrational frequencies of the C-H bonds in that region of the molecule.
FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The spectrum reveals the functional groups present in the molecule. In the analysis of this compound, one would expect to observe characteristic absorption bands for the various functional groups present in the molecule. The deuteration in the isopropyl moiety would primarily affect the C-H stretching and bending vibrations. The C-D stretching vibrations are anticipated to appear at lower wavenumbers (around 2100-2200 cm⁻¹) compared to the typical C-H stretching vibrations (around 2850-3000 cm⁻¹), providing a clear marker for successful deuteration.
Raman Spectroscopy
A comparison of expected key vibrational modes for Sofosbuvir and the anticipated shifts for this compound is presented below.
| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for Sofosbuvir | Expected Shift for this compound |
| O-H Stretching | 3200-3500 | No significant shift expected |
| N-H Stretching | 3100-3300 | No significant shift expected |
| C=O Stretching (Uracil) | 1650-1720 | No significant shift expected |
| C=C Stretching (Uracil) | 1600-1650 | No significant shift expected |
| P=O Stretching | 1240-1280 | No significant shift expected |
| C-H Stretching (isopropyl) | 2850-3000 | Shift to lower wavenumbers (approx. 2100-2200 cm⁻¹) |
| C-H Bending (isopropyl) | 1370-1470 | Shift to lower wavenumbers |
This table is illustrative and based on general principles of vibrational spectroscopy. Actual peak positions can vary based on the specific molecular environment and physical state of the sample.
Chromatographic Purity and Impurity Profiling of this compound
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and for identifying and quantifying any impurities. For this compound, these methods are essential to ensure that the compound meets the stringent purity requirements for its use as a reference standard in pharmacokinetic and bioequivalence studies. niscpr.res.inniscpr.res.in
The purity of this compound is often reported to be high, typically above 95% or 98%. niscpr.res.inachemtek.com The impurity profile of this compound would include process-related impurities and potential degradation products. While a specific, detailed impurity profile for this compound is not publicly available, the types of impurities are likely to be analogous to those found in non-deuterated Sofosbuvir, with the potential for unique impurities arising from the deuteration synthesis process.
Forced degradation studies on Sofosbuvir have identified several degradation products under acidic, basic, and oxidative stress conditions. scirp.org It is reasonable to assume that this compound would exhibit a similar degradation pathway, leading to the formation of corresponding deuterated impurities.
HPLC Methodologies
Several HPLC and UHPLC methods have been developed for the analysis of Sofosbuvir and its impurities, many of which utilize this compound as an internal standard. niscpr.res.inniscpr.res.in These methods provide a solid foundation for the chromatographic analysis of this compound itself. Typical chromatographic conditions involve:
| Parameter | Typical Conditions |
| Column | C18 reversed-phase columns (e.g., Agilent Eclipse XDB-C18, Waters X-bridge C18, Gemini NX C18) niscpr.res.ind-nb.infojmpas.com |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265), trifluoroacetic acid, or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in gradient or isocratic elution mode. niscpr.res.inniscpr.res.ind-nb.infojmpas.com |
| Flow Rate | Typically in the range of 0.3 to 1.0 mL/min. niscpr.res.injmpas.comresearchgate.net |
| Detection | UV detection at approximately 260 nm, or mass spectrometry (MS) for enhanced sensitivity and specificity. d-nb.info |
| Retention Time | The retention time for this compound is very close to that of Sofosbuvir, with a slight shift due to the isotopic effect. In one LC-MS/MS method, the retention time for Sofosbuvir was 1.40 minutes, while for this compound it was 1.35 minutes. niscpr.res.inniscpr.res.in |
Impurity Profiling
Impurity profiling involves the identification and quantification of all potential impurities in the drug substance. For this compound, this would include isomers (such as the alpha-isomer), by-products from the synthesis, and any degradation products. synzeal.com The use of a high-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS) would be the gold standard for the structural elucidation of unknown impurities.
A list of potential impurities that could be monitored in a this compound sample, based on known impurities of Sofosbuvir, is provided below.
| Impurity Name | Molecular Formula |
| Sofosbuvir alpha-Isomer | C₂₂H₂₉FN₃O₉P |
| Sofosbuvir Nucleoside Derivative | C₁₀H₁₃FN₂O₅ |
| O-Desphenyl Sofosbuvir | C₁₆H₂₅FN₃O₉P |
| Sofosbuvir Acid | C₁₉H₂₃FN₃O₉P |
This table lists potential impurities based on analogs of non-deuterated Sofosbuvir. The actual impurity profile of this compound may vary.
Preclinical Pharmacokinetic Investigations of Sofosbuvir D6
In Vitro Pharmacokinetic Studies of Sofosbuvir (B1194449) D6
In vitro studies are crucial for predicting the absorption, distribution, metabolism, and excretion characteristics of a compound before in vivo testing. While extensive specific data on Sofosbuvir D6 in these models is not widely reported in the provided literature, the general properties of sofosbuvir and studies on deuterated analogs offer insights.
Permeability and Absorption Kinetics in Cellular Models
Cellular models, such as Caco-2 cell monolayers derived from human colon carcinoma, are standard tools for evaluating intestinal permeability and predicting oral drug absorption. These models mimic the intestinal epithelial barrier and can assess transport via passive diffusion and transporter-mediated processes. Studies on the permeability of non-deuterated sofosbuvir using Caco-2 cells have been reported, indicating partially saturable efflux transport with low forward permeability that increased with concentration mims.com. Although Caco-2 permeability assays are a standard method in drug development, specific data detailing the permeability and absorption kinetics of this compound in cellular models were not found within the scope of the provided search results.
Plasma Protein Binding Characteristics of this compound
Plasma protein binding significantly influences a drug's distribution and elimination. The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, affects the fraction of free drug available to exert pharmacological effects and undergo metabolism or excretion. For non-deuterated sofosbuvir, plasma protein binding has been reported to be approximately 61-65% in humans, and this binding is independent of drug concentration within a range of 1 to 20 mcg/mL. In contrast, its primary circulating metabolite, GS-331007, exhibits minimal protein binding. Specific data on the plasma protein binding characteristics solely of this compound were not available in the provided literature.
Tissue Distribution Simulation in Organoid Models
Organoid models, which are three-dimensional tissue cultures derived from stem cells, are increasingly used to simulate tissue-specific drug distribution and response. These models can potentially provide more physiologically relevant information compared to traditional 2D cell cultures. However, no specific information regarding the tissue distribution simulation of this compound in organoid models was identified in the provided search results.
In Vivo Pharmacokinetic Characterization in Animal Models
In vivo studies in animal models are essential for understanding the complex interplay of absorption, distribution, metabolism, and elimination (ADME) and for assessing systemic exposure and bioavailability.
Absorption, Distribution, and Elimination Profiles of this compound
While this compound is primarily used as an analytical standard, studies investigating deuterated sofosbuvir analogs have explored their in vivo pharmacokinetic profiles. One study on deuterated sofosbuvir analogs reported improved in vivo pharmacokinetic profiles for a specific deuterated analog (analog 40) in rats and dogs compared to non-deuterated sofosbuvir.
The general elimination pathway of non-deuterated sofosbuvir involves extensive hepatic metabolism to form the pharmacologically active triphosphate GS-461203, which is then dephosphorylated to the main circulating inactive metabolite, GS-331007. Sofosbuvir and its metabolites are primarily eliminated via the renal pathway, with approximately 80% of a dose recovered in urine, mostly as GS-331007. A smaller fraction (about 14%) is eliminated in feces. Information specifically detailing the complete absorption, distribution, and elimination profiles solely for this compound as the primary study compound in animals was not extensively available in the provided literature, apart from its use as an internal standard in bioanalytical studies mims.com.
Systemic Exposure and Bioavailability Assessment of this compound in Preclinical Species
Assessing systemic exposure (e.g., AUC and Cmax) and bioavailability in preclinical species provides crucial data for understanding the in vivo behavior of a compound. A study on deuterated sofosbuvir analogs investigated the pharmacokinetic profiles in rats and dogs. This study found that a specific deuterated analog (analog 40) displayed improved in vivo pharmacokinetics in these species. In dogs, the Cmax and area under the curve (AUC) of this deuterated analog were notably increased compared to sofosbuvir.
| Species | Compound | Cmax Increase (vs Sofosbuvir) | AUC Increase (vs Sofosbuvir) |
| Dog | Deuterated Analog 40 | 3.4-fold | 2.7-fold |
Renal and Hepatic Disposition of this compound and its Metabolites in Animal Models
This compound is a deuterium-labeled analogue of Sofosbuvir (GS-7977). medchemexpress.comglpbio.com In preclinical pharmacokinetic investigations of Sofosbuvir using animal models, this compound is commonly utilized as an internal standard. medchemexpress.com This application is crucial for the accurate quantification of Sofosbuvir and its metabolites in biological matrices such as plasma, urine, and tissue homogenates using techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). The use of an internal standard accounts for potential variations during sample preparation and analysis, thereby improving the reliability and accuracy of the pharmacokinetic data obtained for the parent drug and its metabolites.
Mechanistic Metabolomics and Biotransformation Studies of Sofosbuvir D6
Elucidation of Sofosbuvir (B1194449) D6 Metabolic Pathways in Preclinical Systems
Sofosbuvir is a prodrug that requires extensive intracellular metabolism to be converted into its pharmacologically active form. As a deuterated analog, Sofosbuvir D6 is anticipated to follow the same fundamental metabolic activation cascade as its non-deuterated counterpart in preclinical systems. The primary metabolic journey begins in the liver, where the majority of the biotransformation occurs. nih.gov The process is initiated by the hydrolysis of the carboxyl ester moiety, a step catalyzed by human cathepsin A (CatA) and to a lesser extent, carboxylesterase 1 (CES1). This is followed by the cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which releases the monophosphate metabolite. This monophosphate is then sequentially phosphorylated by cellular kinases in the pyrimidine (B1678525) nucleotide biosynthesis pathway, ultimately forming the active uridine (B1682114) analog triphosphate, GS-461203. wisc.edu A competing pathway involves the dephosphorylation of the monophosphate metabolite, which leads to the formation of the inactive nucleoside metabolite GS-331007. This nucleoside metabolite lacks anti-HCV activity because it is not efficiently rephosphorylated within the cell.
The identification and structural characterization of metabolites derived from this compound rely on advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov These methods are capable of distinguishing between deuterated and non-deuterated compounds based on the mass difference between deuterium (B1214612) (D) and protium (B1232500) (¹H) isotopes. wikipedia.orguniupo.it In mass spectrometry, each deuterium atom adds approximately one mass unit to the molecular weight of the metabolite, allowing for the clear differentiation of the deuterated species from their endogenous, non-deuterated analogs. nih.gov
Metabolomic studies would be employed to obtain a comprehensive snapshot of the metabolic state and pathways affected. nih.govmdpi.com Untargeted metabolomics can help discover biotransformation products, while targeted approaches can quantify specific, known metabolites. nih.govfrontiersin.org The resulting deuterated metabolites are structurally identical to those of Sofosbuvir, with the exception of the presence of deuterium atoms at the specified positions.
Below is a table of the principal metabolites of Sofosbuvir and their predicted deuterated (D6) analogs.
| Parent Compound | Metabolite | Predicted Deuterated (D6) Analog | Metabolic Role |
| Sofosbuvir | GS-566500 (Intermediate) | GS-566500-d6 | Product of ester hydrolysis |
| Sofosbuvir | PSI-6206 / GS-606574 (Monophosphate) | PSI-6206-d6 | Product of phosphoramidate cleavage |
| Sofosbuvir | GS-461203 (Triphosphate) | GS-461203-d6 | Active antiviral agent |
| Sofosbuvir | GS-331007 (Nucleoside) | GS-331007-d6 | Inactive, dephosphorylated metabolite |
This table is generated based on the known metabolic pathway of Sofosbuvir and the principles of isotopic labeling.
The enzymatic conversion of this compound mirrors that of Sofosbuvir, involving a sequence of hydrolytic and phosphorylation events. acs.org These transformations are critical for converting the prodrug into its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase.
Ester Hydrolysis: The first key activation step is the hydrolysis of the carboxyl ester group of the alaninate (B8444949) moiety. This reaction is predominantly carried out by the human lysosomal protease Cathepsin A (CatA), with a smaller contribution from carboxylesterase 1 (CES1). This enzymatic action yields an intermediate metabolite (GS-566500) where the ester has been converted to a carboxylic acid.
Phosphoramidate Cleavage: Following ester hydrolysis, the phosphoramidate linkage is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1). This step is crucial as it unmasks the phosphate (B84403) group, releasing the monophosphate metabolite (PSI-6206).
Phosphorylation Cascade: The generated monophosphate is a substrate for cellular kinases. It is first phosphorylated by UMP-CMP kinase (uridine monophosphate–cytidine monophosphate kinase) to the diphosphate (B83284) form. Subsequently, nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation step to produce the active triphosphate analog, GS-461203. wisc.edu
An engineered phosphotriesterase has also been studied for the enzymatic resolution of sofosbuvir precursors, highlighting the potential for biocatalytic methods in production. rsc.orgmdpi.com
Identification and Structural Characterization of Deuterated Metabolites
Deuterium Kinetic Isotope Effect (KIE) on Sofosbuvir Metabolism
The substitution of hydrogen with its stable, heavier isotope deuterium is a strategy used to alter the pharmacokinetic properties of a drug. wikipedia.org This approach is based on the deuterium kinetic isotope effect (KIE), which arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.comgoogle.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any metabolic process where this bond cleavage is part of the rate-determining step. dovepress.comlibretexts.org For this compound, deuteration at specific sites susceptible to metabolism is intended to slow down its degradation, thereby modifying its metabolic profile. biosynth.com
The kinetic isotope effect is quantified as the ratio of the reaction rate for the light isotope (kH) to that of the heavy isotope (kD). google.com KIEs are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the site of bond cleavage. nih.govlibretexts.org
Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.govlibretexts.org These effects are typically significant, with kH/kD ratios for deuterium often ranging from 2 to 8. libretexts.org A large primary KIE indicates that C-H bond cleavage is a critical part of the slowest step in the metabolic pathway. numberanalytics.com
Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. google.comlibretexts.org These effects are generally much smaller than primary KIEs. wikipedia.org They arise from changes in the vibrational environment of the transition state caused by the isotopic substitution, such as steric or hyperconjugative effects. numberanalytics.comlibretexts.org
The measurement of KIEs is performed using various experimental techniques, including NMR spectroscopy and mass spectrometry, which can accurately determine the isotopic composition of reactants and products over time. numberanalytics.comnih.gov
| KIE Type | Definition | Typical Magnitude (kH/kD) | Interpretation |
| Primary | Isotopic substitution at the site of bond cleavage in the rate-determining step. libretexts.org | Large (e.g., 2-8 for deuterium). libretexts.org | The C-H bond is broken in the slowest step of the reaction. |
| Secondary | Isotopic substitution at a position remote from the site of bond cleavage. libretexts.org | Small (typically < 1.5). wikipedia.org | Indicates changes in hybridization or steric environment at the transition state. |
For this compound, if the deuterated sites are part of a major metabolic pathway responsible for its clearance, the KIE is expected to slow this process. biosynth.com This would result in a more stable parent molecule, potentially reducing the formation of certain metabolites and maintaining higher concentrations of the prodrug for a longer duration. dovepress.com However, the in vivo effect is complex and difficult to predict, as it depends on which metabolic pathway is rate-limiting and the presence of competing metabolic routes. juniperpublishers.comnih.gov
Deuteration can significantly influence the metabolic profile of a drug by altering the relative contributions of different biotransformation pathways. juniperpublishers.com When the rate of a primary metabolic pathway is reduced due to a KIE, the metabolism of the drug can be diverted through alternative, previously minor, pathways. uniupo.it This phenomenon is known as "metabolic switching" or "metabolic shunting". uniupo.itjuniperpublishers.com
In the context of this compound, slowing down a specific oxidative metabolic pathway could increase the flux through other routes, such as glucuronidation or alternative oxidative sites that are not deuterated. uniupo.it This can lead to a change in the ratio of metabolites formed compared to the non-deuterated drug. juniperpublishers.com Altering the metabolite profile can be advantageous if it leads to a reduction in the formation of a toxic metabolite or an increase in the formation of a desired active metabolite. juniperpublishers.com The precise changes in the metabolic pattern are not always predictable and must be determined through in vitro and in vivo metabolism studies. uniupo.it
Impact of Deuteration on Metabolic Stability and Clearance Rates
Role of Specific Enzyme Systems in this compound Metabolism (e.g., Carboxylesterases, Cytochrome P450s, Kinases)
The biotransformation of this compound, a deuterated form of the direct-acting antiviral agent Sofosbuvir, is a complex intracellular process that converts the prodrug into its pharmacologically active form. This activation cascade relies on several specific enzyme systems, while notably bypassing others that are common in drug metabolism.
Carboxylesterases: The initial and critical step in the metabolic activation of this compound occurs in hepatocytes and involves hydrolysis of the parent compound's isopropyl ester. This reaction is catalyzed primarily by human Carboxylesterase 1 (CES1) and Cathepsin A (CatA). nih.govwikipedia.orgeuropa.eu These enzymes cleave the ester bond, a crucial step for the subsequent stages of activation. europa.eu While CES1 and CatA are responsible for its activation, research has shown that sofosbuvir itself is a potent and covalent inhibitor of a different isoform, Carboxylesterase 2 (CES2), which is highly expressed in the intestine. nih.govnih.gov Carboxylesterases are a family of enzymes that hydrolyze various esters, amides, and carbamates, playing a significant role in both the activation of prodrugs and the detoxification of xenobiotics. nih.govwikipedia.orgamericanpharmaceuticalreview.com
Cytochrome P450s (CYPs): A significant characteristic of this compound metabolism is the lack of involvement of the Cytochrome P450 (CYP) enzyme system. mdpi.comnih.gov CYPs are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs. frontiersin.orgnih.govuv.es The fact that this compound is not a substrate, inducer, or inhibitor of CYP isozymes, such as CYP3A4, minimizes the risk of many drug-drug interactions commonly associated with other antiviral therapies. nih.gov
Kinases: Following the initial hydrolysis and subsequent cleavage of the phosphoramidate linkage by the histidine triad nucleotide-binding protein 1 (HINT1), the metabolic pathway depends critically on the action of kinases. wikipedia.orgeuropa.eu Kinases are enzymes that catalyze the transfer of phosphate groups, a process known as phosphorylation. mdpi.comimrpress.com In the activation of this compound, two sequential phosphorylation steps are carried out by specific nucleotide kinases. The first phosphorylation is catalyzed by uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK), followed by a second phosphorylation by nucleoside diphosphate kinase (NDPK). nih.goveuropa.euwisc.edu This two-step phosphorylation cascade results in the formation of the active triphosphate analog, GS-461203, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. nih.govdrugbank.com
Table 1: Key Enzymes in the Metabolic Activation of this compound
| Enzyme Class | Specific Enzyme(s) | Role in Metabolism |
|---|---|---|
| Carboxylesterases | Cathepsin A (CatA), Carboxylesterase 1 (CES1) | Catalyze the initial hydrolytic cleavage of the isopropyl ester prodrug moiety. nih.govwikipedia.orgeuropa.eu |
| Phosphoramidate-cleaving Enzyme | Histidine Triad Nucleotide-binding Protein 1 (HINT1) | Cleaves the phosphoramidate bond after ester hydrolysis. wikipedia.orgeuropa.eu |
| Kinases | UMP-CMP Kinase (UMP-CMPK), Nucleoside Diphosphate Kinase (NDPK) | Perform sequential phosphorylation to form the active triphosphate metabolite (GS-461203). nih.goveuropa.euwisc.edu |
| Cytochrome P450s | Not Applicable | Not significantly involved in the metabolism of Sofosbuvir. mdpi.comnih.gov |
Comparison of this compound Metabolism with Non-Deuterated Sofosbuvir
The primary distinction between the metabolism of this compound and its non-deuterated counterpart, Sofosbuvir, lies not in the enzymatic pathway but in the rate of metabolic conversion. This compound is a deuterated analog of Sofosbuvir, where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. biosynth.commedchemexpress.com This substitution is a strategic modification intended to enhance the compound's pharmacokinetic properties, primarily by improving its metabolic stability. biosynth.comnih.gov
The underlying principle for this enhanced stability is the deuterium kinetic isotope effect (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, enzymatic reactions that involve the cleavage of this bond proceed at a slower rate. This can lead to a reduced rate of metabolism for the deuterated compound compared to its non-deuterated version. nih.gov
Furthermore, deuteration can sometimes alter the balance of metabolic pathways, a phenomenon known as metabolic shunting. nih.gov While the primary activation pathway for Sofosbuvir is well-defined, a slower rate of conversion could potentially alter the relative concentrations of its various metabolites, including the inactive nucleoside metabolite GS-331007. wikipedia.orgmdpi.com The primary route of elimination for Sofosbuvir's metabolites is renal, with the inactive GS-331007 being the predominant species found in urine. mdpi.com A slower metabolism of this compound could theoretically lead to a reduced rate of formation and excretion of this inactive metabolite.
Table 2: Comparative Metabolic Profile of this compound and Sofosbuvir
| Feature | This compound | Non-Deuterated Sofosbuvir |
|---|---|---|
| Metabolic Pathway | Identical; involves Carboxylesterases, HINT1, and Kinases. nih.goveuropa.eu | Involves Carboxylesterases, HINT1, and Kinases. nih.goveuropa.eu |
| Metabolizing Enzymes | CatA, CES1, HINT1, UMP-CMPK, NDPK. nih.govwikipedia.orgeuropa.eu | CatA, CES1, HINT1, UMP-CMPK, NDPK. nih.govwikipedia.orgeuropa.eu |
| Rate of Metabolism | Reduced due to the kinetic isotope effect of the C-D bond. nih.govresearchgate.net | Standard rate based on C-H bond cleavage. |
| Metabolic Stability | Enhanced. biosynth.com | Standard. |
| Active Metabolite | GS-461203. nih.gov | GS-461203. nih.gov |
| Inactive Metabolite | GS-331007 (formation rate may be slower). wikipedia.orgnih.gov | GS-331007. wikipedia.org |
| Pharmacokinetic Profile | Potentially longer half-life and increased drug exposure. nih.gov | Standard half-life and drug exposure. |
Bioanalytical Method Development and Validation Utilizing Sofosbuvir D6
Development of Quantitative LC-MS/MS Methods for Sofosbuvir (B1194449) D6 and its Metabolites in Biological Matrices
The development of quantitative LC-MS/MS methods for sofosbuvir and its metabolites, with Sofosbuvir D6 as an internal standard, involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. mdpi.comsemanticscholar.org
Effective sample preparation is critical for removing interfering substances from complex biological matrices like plasma and ensuring accurate quantification. mdpi.com Common techniques employed for the extraction of sofosbuvir and this compound include:
Liquid-Liquid Extraction (LLE): This technique partitions the analytes between the aqueous biological sample and an immiscible organic solvent. jcdronline.orgexlibrisgroup.cominnovareacademics.in Solvents like ethyl acetate (B1210297) and methyl tert-butyl ether have been successfully used to extract sofosbuvir and its internal standard from plasma. nih.govnih.gov LLE offers good cleanup and pre-concentration of the analytes. exlibrisgroup.comresearchgate.net
Protein Precipitation (PP): This is a simpler and faster method where a solvent, typically acetonitrile (B52724), is added to the plasma sample to precipitate proteins. mdpi.comdntb.gov.ua The resulting supernatant, containing the analytes, is then analyzed. While efficient, care must be taken to minimize matrix effects that can interfere with analyte ionization in the mass spectrometer. dntb.gov.uaresearchgate.net
Chromatographic separation is optimized to resolve sofosbuvir, its metabolites, and this compound from endogenous matrix components and potential co-administered drugs. jcdronline.orgresearchgate.netjournalajacr.comjneonatalsurg.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, utilizing columns with smaller particle sizes (e.g., 1.7 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.comresearchgate.netresearchgate.netjournalajacr.com This is particularly advantageous for high-throughput bioanalysis. dntb.gov.uaresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC remains a widely used and reliable technique for the separation of sofosbuvir. jcdronline.orginnovareacademics.injptcp.com Various C18 columns are commonly employed, providing good retention and separation of the analytes. jcdronline.orgresearchgate.netjneonatalsurg.comjptcp.com The mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent (such as acetonitrile or methanol), is carefully adjusted to achieve optimal separation. mdpi.comjcdronline.orginnovareacademics.inresearchgate.netjournalajacr.com
Table 1: Examples of Chromatographic Conditions for Sofosbuvir Analysis
| Technique | Column | Mobile Phase | Flow Rate | Reference |
| UPLC | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Acetonitrile:5 mM ammonium formate:0.1% formic acid (85:15:0.1% v/v/v) | 0.35 mL/min | mdpi.com |
| UPLC | Gemini NX 5µ C18 (50 x 2.0mm) | Gradient of 5 mM Ammonium Formate buffer and Acetonitrile | 0.300 mL/min | niscpr.res.in |
| HPLC | Kromasil Column (250 mm x 4.6 mm, 5 µm) | 0.1 % orthophosphoric acid buffer (pH 2) and acetonitrile (68:32, v/v) | 1 mL/min | innovareacademics.in |
| HPLC | Zorbax® Eclipse C18 | Phosphate (B84403) Buffer (pH 4.0): Methanol | Not Specified |
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of sofosbuvir and this compound. mdpi.comsemanticscholar.org
Electrospray Ionization (ESI): ESI is the most common ionization technique used for sofosbuvir analysis, typically operated in the positive ion mode to generate protonated molecular ions [M+H]+. mdpi.comsemanticscholar.orgniscpr.res.in
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection mode used in tandem mass spectrometry. mdpi.comresearchgate.netniscpr.res.in It involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For instance, sofosbuvir might be monitored for the transition of its protonated molecule to a specific fragment ion, while this compound is monitored for its corresponding deuterated transition. nih.govniscpr.res.injfda-online.comjyoungpharm.org This specificity minimizes interference from other compounds in the matrix. jfda-online.com
Table 2: Example of MRM Transitions for Sofosbuvir and a Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Sofosbuvir | 530.3 | 243.1 | researchgate.net |
| This compound | Not Specified | Not Specified | niscpr.res.in |
| Sofosbuvir | 428.35 | 279.26 | nih.gov |
| Sofosbuvir d3 | 431.38 | 282.37 | nih.gov |
Chromatographic Separation Optimization (e.g., UPLC, HPLC)
Application of this compound as a Stable Isotope Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS. semanticscholar.orgniscpr.res.inwuxiapptec.comnih.gov
Deuterated internal standards offer several key advantages that enhance the reliability and accuracy of bioanalytical methods: clearsynth.com
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds, are a major challenge in LC-MS/MS. clearsynth.comtexilajournal.com Since a deuterated IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix effects. wuxiapptec.comtexilajournal.com This allows for accurate correction, as the ratio of the analyte to the IS response remains constant. clearsynth.comtexilajournal.com
Correction for Variability: A deuterated IS co-elutes with the analyte, meaning it behaves similarly during extraction, chromatography, and ionization. wuxiapptec.comtexilajournal.com This allows it to compensate for variations in sample preparation recovery and injection volume, leading to improved precision and accuracy. wuxiapptec.comclearsynth.comtexilajournal.com
Bioanalytical methods utilizing this compound must be fully validated according to regulatory guidelines (e.g., FDA) to ensure their reliability for clinical applications. semanticscholar.orginnovareacademics.innih.govresearchgate.net Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. jcdronline.orginnovareacademics.innih.govjptcp.com This is typically assessed by analyzing calibration standards at multiple concentration levels and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should be close to 1. jcdronline.orginnovareacademics.injptcp.com
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. jcdronline.orginnovareacademics.injptcp.com These are evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The results should fall within acceptable limits, typically ±15% (or ±20% for the lower limit of quantification) of the nominal concentration. innovareacademics.in
Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and co-administered drugs. semanticscholar.orgjcdronline.orginnovareacademics.in This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS. jcdronline.orginnovareacademics.in
Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. jcdronline.orginnovareacademics.injptcp.com
Advantages of Deuterated Internal Standards in Bioanalysis
Development of Qualitative Analytical Methods for this compound Metabolite Identification
The primary and most widely documented application of this compound in bioanalysis is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of Sofosbuvir in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). niscpr.res.inwikipedia.org Its utility stems from the fact that it co-elutes with the unlabeled analyte (Sofosbuvir) and exhibits nearly identical physicochemical properties during sample extraction and ionization, yet is distinguishable by its higher mass. texilajournal.com This ensures high accuracy and precision by correcting for variability in sample processing and matrix effects. lcms.czclearsynth.com
While its main role is in quantification, the principles that make this compound an excellent internal standard also make it a powerful tool for the qualitative identification of metabolites. In drug metabolism studies, a key challenge is distinguishing drug-related compounds from a multitude of endogenous components in a complex biological sample. The use of a stable isotope-labeled version of a drug is a well-established strategy to overcome this challenge.
The methodology for metabolite identification using this compound would typically involve the following steps:
Incubation: A mixture, often a 1:1 ratio, of Sofosbuvir and this compound is incubated in an appropriate in vitro system, such as human liver microsomes or hepatocytes, or administered in preclinical in vivo models.
Analysis: The resulting samples are analyzed using high-resolution LC-MS/MS.
Data Processing: The acquired mass spectrometry data is processed using specialized software to search for "doublet" or "triplet" peaks. waters.com The software looks for pairs of ions with a specific mass difference that corresponds to the isotopic label. In the case of this compound, the software would search for pairs of parent ions separated by 6.037 Da (the mass difference between 6 Deuterium (B1214612) atoms and 6 protium (B1232500) atoms). These paired signals, which should have identical retention times and similar peak shapes, are a clear indication of a drug-related compound and its deuterated analog.
This approach allows for the rapid and confident identification of potential metabolites. The known metabolic pathway of Sofosbuvir involves hydrolysis of the carboxyl ester moiety by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to form the intermediate metabolite GS-566500, and subsequent dephosphorylation to form the major inactive nucleoside metabolite, GS-331007. Using this compound would aid in confirming the presence of the deuterated versions of these known metabolites and could facilitate the discovery of novel, minor metabolites by filtering out background noise and endogenous interferences.
Other Analytical Techniques Employing Deuterated Sofosbuvir (e.g., Spectrophotometry, HPTLC, GC-MS)
The utility of a deuterated compound like this compound is intrinsically linked to analytical techniques capable of differentiating masses, which is why its application is predominantly in mass spectrometry.
Spectrophotometry and HPTLC
A review of published scientific literature indicates that deuterated Sofosbuvir is not employed as a standard in analytical methods based on spectrophotometry or High-Performance Thin-Layer Chromatography (HPTLC). These techniques rely on the chromophoric properties of a molecule to absorb light. Since the substitution of hydrogen with deuterium does not significantly alter a molecule's UV-Visible absorption spectrum, Sofosbuvir and this compound are indistinguishable by these methods.
It is important to note that many spectrophotometers and HPTLC densitometers utilize a deuterium lamp as a source of ultraviolet radiation. nih.govscite.airesearchgate.net This is a component of the instrument's hardware and is entirely unrelated to the use of a deuterated chemical compound as a standard in the analysis itself.
Gas Chromatography-Mass Spectrometry (GC-MS)
The use of deuterated analogs as internal standards is a cornerstone of quantitative GC-MS analysis. scribd.comscioninstruments.com In principle, this compound could be used as an internal standard for a GC-MS method for Sofosbuvir. However, this application would require significant method development. Sofosbuvir, being a polar and non-volatile molecule, would necessitate a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for gas chromatography.
While the use of a deuterated internal standard in GC-MS can correct for variations in extraction and derivatization efficiency, it also introduces specific challenges. Research has shown that analytes and their deuterated analogs can exhibit different responses in a GC-MS system. researchgate.net Studies on other compounds, such as dimethyl azelate (DMA) and its d6-analog, have revealed that differences in the relaxation rates and energy dissipation through C-H versus C-D bonds can affect the efficiency of mass ionization, potentially leading to quantification discrepancies if not properly addressed. researchgate.net Therefore, a GC-MS method employing this compound would require rigorous validation to investigate and account for any potential isotope effects on chromatographic retention, derivatization yield, and mass spectral fragmentation to ensure accurate and reliable results.
Data Tables
Table 1: Example of a UPLC-MS/MS Bioanalytical Method Using this compound as an Internal Standard. niscpr.res.inwikipedia.org
| Parameter | Details |
| Analyte | Sofosbuvir (SOF) |
| Internal Standard (IS) | This compound (SOF D6) |
| Biological Matrix | Human Plasma |
| Extraction Technique | Liquid-Liquid Extraction or Protein Precipitation |
| Chromatography System | Acquity UPLC System |
| Column | Gemini NX 5µ C18 (50 × 2.0mm) |
| Mobile Phase | Gradient of 5 mM Ammonium Formate buffer and Acetonitrile |
| Flow Rate | 0.300 mL/min |
| Detection | Tandem Mass Spectrometry (MS-MS) |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Linearity Range (SOF) | 10.002 - 3000.488 ng/mL |
Preclinical Pharmacodynamic Investigations and Molecular Interactions of Sofosbuvir D6
In Vitro Cellular Uptake and Intracellular Distribution of Sofosbuvir (B1194449) D6
Sofosbuvir D6, like its non-deuterated counterpart, is a prodrug that must enter host cells to be converted into its active form. As a nucleotide prodrug, it is designed to efficiently penetrate hepatocytes, the primary target cells for the Hepatitis C Virus (HCV).
In vitro studies using human hepatoma cell lines (Huh7 cells) have provided insights into the cellular uptake of similar compounds. Studies on Sofosbuvir encapsulated in chitosan (B1678972) nanoparticles demonstrated attachment to the cell membrane, confirming cellular uptake. arxiv.org Once inside the cell, these nanoparticles were observed to be distributed within the cytoplasm and associated with internal membranes. arxiv.org
The uptake of Sofosbuvir itself is facilitated by its chemical structure, which allows it to be a substrate for certain cellular transporters. drugbank.com Following uptake, Sofosbuvir undergoes intracellular metabolism. It is first converted to its nucleoside metabolite, and then through a series of phosphorylations by cellular kinases, it is transformed into the pharmacologically active uridine (B1682114) analog triphosphate, GS-461203. nih.gov This active metabolite is the key player in inhibiting viral replication.
Studies have shown that the active triphosphate metabolite can reach high concentrations within hepatocytes, significantly exceeding the levels required to inhibit the HCV polymerase. nih.gov At 24 hours post-incubation in vitro, the triphosphate metabolites of Sofosbuvir accounted for approximately 70% of the total intracellular metabolites. nih.gov
Interactive Data Table: Cellular Uptake and Distribution Summary
| Parameter | Observation in Preclinical Models | Reference |
| Cellular Entry | Attachment to and internalization across the cell membrane. | arxiv.org |
| Intracellular Location | Primarily distributed in the cytoplasm and associated with internal membranes. | arxiv.org |
| Metabolic Activation | Converted by cellular enzymes into the active triphosphate form (GS-461203). | nih.gov |
| Metabolite Concentration | Active triphosphate form reaches high concentrations within hepatocytes. | nih.gov |
Investigation of Molecular Target Binding and Enzyme Inhibition by this compound (e.g., HCV NS5B Polymerase)
The primary molecular target of this compound's active metabolite is the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase. patsnap.com This enzyme is essential for the replication of the HCV genome. patsnap.comoaepublish.com
The active triphosphate form of Sofosbuvir, GS-461203, acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the NS5B polymerase. nih.gov It mimics the natural nucleotide and is incorporated into the elongating viral RNA strand by the polymerase. patsnap.com Once incorporated, the modified sugar moiety of Sofosbuvir acts as a chain terminator, preventing further elongation of the viral RNA. patsnap.com This direct interruption of RNA synthesis effectively halts viral replication. patsnap.com
The NS5B polymerase is a highly conserved enzyme across different HCV genotypes, which contributes to Sofosbuvir's broad genotypic activity. oaepublish.com Molecular docking studies have visualized the binding of Sofosbuvir within the active site of the NS5B polymerase. researchgate.net
Interactive Data Table: Enzyme Inhibition Data
| Parameter | Description | Finding | Reference |
| Target Enzyme | HCV NS5B RNA-dependent RNA polymerase | Essential for viral RNA replication. | patsnap.comoaepublish.com |
| Inhibitor | Sofosbuvir triphosphate (GS-461203) | Active metabolite of this compound. | nih.gov |
| Mechanism | Competitive Inhibition & Chain Termination | Competes with natural nucleotides and halts RNA synthesis upon incorporation. | patsnap.comnih.gov |
| Binding Site | Active site of NS5B polymerase | Binds to the catalytic core of the enzyme. | nih.govresearchgate.net |
Mechanistic Insights into Antiviral Activity through Deuteration (preclinical models only)
Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612). In drug development, this strategy is primarily employed to alter the pharmacokinetic properties of a molecule, often to improve its metabolic stability. nih.gov By replacing hydrogen atoms at sites susceptible to metabolic breakdown with deuterium, the chemical bond becomes stronger, potentially slowing the rate of metabolism. nih.gov
For this compound, the deuteration is not intended to change its fundamental mechanism of antiviral action, which remains the inhibition of the HCV NS5B polymerase. nih.gov Instead, the goal is to potentially enhance its metabolic profile. In preclinical studies of other deuterated compounds, this has led to increased metabolic half-life. acs.org A potential benefit of a slower metabolism could be a more sustained intracellular concentration of the active triphosphate metabolite, which could enhance its antiviral efficacy. However, it is crucial to note that deuteration does not alter the drug's target or its mode of interaction with that target. nih.gov
Resistance Mechanism Studies in Preclinical Models using this compound
Resistance to antiviral drugs is a significant concern in virology. Preclinical studies using HCV replicon systems have been instrumental in identifying the genetic basis of resistance to Sofosbuvir. The primary resistance-associated substitution (RAS) identified for Sofosbuvir is the S282T mutation in the NS5B polymerase. mdpi.com This substitution occurs in the active site of the enzyme and reduces the susceptibility of the virus to the drug.
In vitro selection experiments have shown that the S282T mutation can confer a decreased susceptibility to Sofosbuvir. mdpi.com However, this mutation often comes at a cost to the virus, leading to reduced viral fitness or replication capacity.
Cell culture studies have demonstrated that while the S282T substitution is the main driver of phenotypic resistance, other substitutions in NS5B have been observed after treatment failure. nih.gov In many instances of viral escape from Sofosbuvir in these models, no changes in the NS5B sequence were detected, or the observed substitutions did not confer significant resistance, highlighting the high barrier to resistance for this class of drugs. nih.gov The efficacy of Sofosbuvir can also be influenced by the baseline fitness of the viral population, with higher fitness potentially leading to decreased sensitivity without the selection of specific resistance mutations. asm.org
Interactive Data Table: Sofosbuvir Resistance-Associated Substitutions
| Substitution | Location | Effect on Susceptibility | Viral Fitness | Reference |
| S282T | NS5B Polymerase Active Site | Decreased susceptibility to Sofosbuvir. | Often reduced. | mdpi.com |
| Other NS5B substitutions | Various positions in NS5B | Often minimal to no significant change in drug susceptibility. | Variable. | nih.gov |
Future Directions and Emerging Research Avenues for Sofosbuvir D6
Development of Novel Deuteration Strategies for Sofosbuvir (B1194449) and Analogues
Research into the synthesis of deuterated compounds, including Sofosbuvir D6, is an ongoing area of development. The goal is to create efficient and selective methods for incorporating deuterium (B1214612) atoms at specific positions within the molecule. This is crucial for producing highly isotopically pure standards required for various research applications.
Recent research highlights advancements in deuteration technologies, including late-stage selective deuteration strategies. researchgate.net These methods aim to integrate deuterium atoms into carbon frameworks through mild and efficient processes. researchgate.net For instance, catalytic metal-free approaches using D₂O as the terminal deuterating reagent have been developed for hydrogen isotope exchange in aromatic compounds. researchgate.net Such advancements in synthetic methodology are directly applicable to developing novel strategies for the deuteration of sofosbuvir and its analogs, potentially leading to more cost-effective and precise synthesis of compounds like this compound. The development of site-selective deuterium incorporation with high levels of isotopic purity is a key aspect of this research. nih.gov
Application of this compound in Advanced Preclinical Imaging Techniques (e.g., PET Imaging with Deuterium Tracers)
Deuterium-labeled compounds like this compound hold potential for use in advanced preclinical imaging techniques, although direct PET imaging with deuterium itself is not standard due to deuterium's lack of inherent radioactivity suitable for typical PET detection. However, the principles behind using isotopic labels for tracing and metabolic studies in conjunction with imaging modalities are relevant.
Research in preclinical imaging explores the use of various tracers, including those with isotopic labels, to visualize and quantify biological processes. bruker.com, inviscan.fr, kcl.ac.uk, milabs.com While fluorine-18 (B77423) and technetium-99m are common radionuclides in PET and SPECT imaging, the incorporation of stable isotopes like deuterium in a molecule can influence its metabolic fate, which can then be studied using quantitative imaging techniques and mass spectrometry-based methods. researchgate.net The development of novel PET tracers, including those where deuteration strategies might be employed to alter metabolic profiles or improve signal-to-noise ratios, is an active area. Although this compound itself is not a PET tracer, its deuteration allows for its use in studies that might complement imaging data by providing detailed information on its distribution and metabolism in preclinical models. This could involve using this compound in quantitative mass spectrometry alongside imaging of a related, perhaps radiolabeled, compound or to understand how metabolic pathways visualized by imaging affect the drug.
Integration of this compound Research into Systems Pharmacology and Quantitative Systems Toxicology Models
Systems pharmacology and quantitative systems toxicology (QST) models are increasingly used to understand the complex interactions of drugs within biological systems and predict potential toxicities. This compound can play a role in the development and validation of these models.
By using this compound in preclinical studies, researchers can precisely track the metabolism and distribution of the deuterated compound. This data can then be integrated into sophisticated computational models to refine predictions of drug behavior. Understanding how the deuterium label affects metabolic pathways compared to the non-deuterated form can provide valuable information for building more accurate and predictive systems pharmacology and QST models. These models can help in understanding the pharmacokinetic properties of drugs and how they are affected by various factors, including metabolism. nih.gov The quantitative analysis of drugs and their metabolites in different matrices is crucial for these models. researchgate.net,
Exploration of Deuterium Isotope Effects for Optimizing Drug Candidate Properties
The deuterium isotope effect refers to the difference in reaction rates between a molecule containing hydrogen and its analog where one or more hydrogen atoms are replaced by deuterium. This effect can influence the pharmacokinetic properties of a drug, particularly its metabolic stability. dovepress.com, wikipedia.org, nih.gov
Research is exploring how selective deuteration can be used to improve the properties of drug candidates. dovepress.com, researchgate.net By strategically placing deuterium atoms at metabolically labile positions, researchers can decrease the rate of metabolism, potentially leading to a longer plasma half-life, reduced clearance, and increased exposure of the parent drug at the target site. dovepress.com, wikipedia.org, researchgate.net This can be particularly useful in cases where a drug is rapidly metabolized or produces toxic metabolites. dovepress.com Studies have shown that deuteration can lead to enhanced pharmacokinetic profiles in vivo. nih.gov For this compound, studying its metabolic fate compared to sofosbuvir can provide insights into specific metabolic pathways and how deuteration at the chosen positions affects these processes. This knowledge can then be applied to the design of future drug candidates with optimized pharmacokinetic properties.
Utilization of this compound as a Research Tool for Broader Antiviral Drug Discovery
This compound serves as a valuable research tool beyond just studying sofosbuvir itself. Its use as a stable isotope-labeled standard is essential for quantitative analysis of sofosbuvir and its metabolites in biological samples using techniques like mass spectrometry. axios-research.com, researchgate.net, This is critical for pharmacokinetic studies, bioequivalence studies, and understanding drug-drug interactions.
Furthermore, this compound can be used in in vitro and in vivo studies to investigate metabolic pathways relevant to antiviral drugs in general. By understanding how the deuterated sofosbuvir is processed, researchers can gain insights into enzymatic activities and metabolic transformations that are common to other nucleoside and nucleotide analogs being developed as antiviral agents. This contributes to the broader field of antiviral drug discovery by providing tools and knowledge to evaluate the metabolic properties of new drug candidates. ijpsjournal.com, , mdpi.com, choderalab.org The use of stable isotope-labeled compounds like this compound is a standard practice in pharmaceutical research for analytical purposes. synzeal.com, medchemexpress.com, medchemexpress.com, axios-research.com, synzeal.com
Q & A
Q. What analytical techniques are validated for quantifying Sofosbuvir D6 in pharmacokinetic studies?
A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed using Quality by Design (QbD) principles is recommended. Key parameters include:
- Mobile phase optimization : A ratio of acetonitrile:phosphate buffer (pH 4.5) at 65:35 v/v for baseline separation .
- Column selection : C18 columns (e.g., Phenomenex Luna®) with particle size ≤5 µm to enhance resolution .
- Validation metrics : Retention time consistency (RSD <2%), theoretical plates (>2000), and peak tailing (<1.5) .
Q. How is the deuterium labeling in this compound characterized to ensure isotopic purity?
Deuterium incorporation is confirmed via:
Q. What stability conditions should be tested for this compound in long-term storage?
- Forced degradation studies : Expose the compound to acidic/alkaline hydrolysis (pH 1–13), oxidative stress (H2O2), and thermal stress (40–80°C) .
- Storage recommendations : Lyophilized powder at -20°C for 3 years; solutions in DMSO stored at -80°C to prevent deuterium exchange .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound stability data across laboratories?
- Systematic review : Cross-validate experimental conditions (e.g., buffer composition, column type) using Design-Expert® software to identify critical factors .
- Statistical reconciliation : Apply multivariate analysis (e.g., ANOVA) to isolate lab-specific variables (e.g., humidity, equipment calibration) .
Q. What experimental design optimizes this compound’s role as an internal standard in HCV RNA replication assays?
Q. How should researchers address conflicting pharmacokinetic data between Sofosbuvir and its deuterated analog?
Q. What methodologies validate the absence of deuterium-hydrogen exchange in this compound under physiological conditions?
Q. How to design a study comparing this compound’s efficacy in HCV genotypes 1 and 3?
- Genotype-specific replicons : Use luciferase-based assays to quantify RNA replication inhibition (EC50 values) .
- Statistical power analysis : Calculate sample sizes (n ≥6) to detect ≥0.5 log10 differences in viral load reduction .
Methodological Considerations
- Data Contradiction Analysis : Prioritize systematic reviews (e.g., PRISMA guidelines) to contextualize conflicting results within existing literature .
- Research Gaps : Identify understudied areas, such as this compound’s interaction with non-structural HCV proteins (NS5A/NS5B), using gap analysis frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
